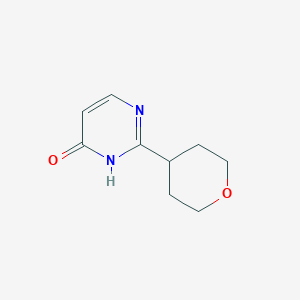

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(oxan-4-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-1-4-10-9(11-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLFCFXMSRPZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxane derivative with a pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Method | Components | Catalysts | Conditions | Yield (%) |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Silicotungstic acid | Solventless | Up to 95 |

| Green Chemistry Approach | Aldehyde, Ethyl acetoacetate, Urea | Cuttlebone | Solvent-free | 75 - 95 |

Biological Activities

The biological activities of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one are extensive and include:

- Antitumor Activity: Compounds in this class have demonstrated significant anticancer properties. They act by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies show that derivatives exhibit cytotoxicity against hypopharyngeal tumor cells .

- Antimicrobial Properties: Research indicates that these compounds possess broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting cellular integrity and inhibiting essential bacterial enzymes .

- Cardiovascular Effects: Some derivatives have been identified as potential calcium channel blockers and antihypertensive agents, contributing to their therapeutic profile in managing cardiovascular diseases .

Case Study 1: Anticancer Properties

A study evaluated the effects of various synthesized derivatives of 3,4-dihydropyrimidin-2(1H)-ones on cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited potent activity comparable to established antibiotics .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyrimidine ring can lead to enhanced biological activity:

Table 2: Structure-Activity Relationships

| Substitution Position | Effect on Activity |

|---|---|

| C-2 | Increases cytotoxicity |

| C-6 | Enhances antimicrobial properties |

| N-1 | Modulates calcium channel blocking |

Wirkmechanismus

The mechanism of action of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Dihydropyrimidinone Derivatives

The dihydropyrimidinone scaffold is a privileged structure in drug discovery. Key analogues and their distinguishing features are summarized below:

Key Observations:

Substituent Effects: The oxan-4-yl group in the target compound provides a balance between lipophilicity and polarity, which is advantageous for blood-brain barrier penetration and solubility . Methoxy substituents (e.g., in ) enhance electron-donating effects, which may stabilize interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound and its analogues (e.g., ) are synthesized via reductive amination or nucleophilic substitution, with sodium triacetoxyborohydride commonly used as a reducing agent .

- Piperazine and dimethylamine derivatives (e.g., ) demonstrate the versatility of introducing nitrogen-containing substituents for tuning pharmacokinetics .

Functional Group Impact on Bioactivity

While explicit biological data for this compound is absent in the provided evidence, comparisons with related compounds suggest:

- Oxan-4-yl vs. Cyclopropyl : The cyclic ether in the target compound may confer greater metabolic stability compared to the cyclopropyl group, which is prone to oxidative metabolism .

- Aminomethyl vs. Methoxy: Aminomethyl groups (e.g., ) introduce basicity, favoring interactions with acidic residues in enzyme active sites, whereas methoxy groups () act as hydrogen bond acceptors .

Biologische Aktivität

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is part of the 3,4-dihydropyrimidin-2(1H)-one family, which has garnered significant interest due to its diverse biological activities. This compound is synthesized primarily through the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. Its molecular structure allows for various modifications that can enhance its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects against various diseases. For instance, it has been noted for its potential in modulating inflammatory responses and exhibiting anticancer properties through enzyme inhibition and receptor antagonism .

Antimicrobial Properties

Research indicates that compounds within the dihydropyrimidinone class exhibit significant antimicrobial activity. In a study evaluating various derivatives, certain analogs demonstrated effective inhibition against both bacterial and fungal strains at concentrations ranging from 10 to 30 µg/mL .

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory effects. Studies have reported that derivatives of 3,4-dihydropyrimidinones can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their potential as anti-inflammatory agents .

Synthesis and Evaluation

A notable study synthesized a series of 3,4-dihydropyrimidinones using a modified Biginelli reaction. The synthesized compounds were screened for biological activity, revealing that several derivatives exhibited high yields (75-95%) and promising biological activities against microbial pathogens .

| Compound | Yield (%) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 85 | 20 | 68 |

| Compound B | 90 | 15 | 62 |

| Compound C | 95 | 30 | 86 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of specific enzymes, providing insights into its inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis of dihydropyrimidinone derivatives typically employs cyclocondensation reactions. For example, 3,4-dihydropyrimidin-2-(1H)-ones are synthesized by refluxing aldehydes (e.g., 4-methoxybenzaldehyde), β-keto esters/acetones, and urea/thiourea in the presence of Lewis acids like ZnCl₂, using n-heptane-toluene (1:1) as a solvent system . Critical parameters include:

- Catalyst selection : ZnCl₂ enhances electrophilicity of the carbonyl group.

- Solvent polarity : Mixed solvents balance solubility and reflux conditions.

- Stoichiometric ratios : Excess urea (15 mmol) drives the reaction to completion.

- Temperature control : Reflux ensures optimal reactivity while avoiding decomposition.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., oxan-4-yl proton signals at δ 3.5–4.0 ppm in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₉H₁₃N₂O₂) .

- Melting Point Analysis : Consistency with literature values (e.g., 151–154°C for structurally related compounds) .

- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtained (e.g., bond angles and torsion angles in pyrimidinone cores) .

Advanced Research Questions

Q. How can regioselectivity challenges during oxan-4-yl substitution in dihydropyrimidinone derivatives be addressed?

- Methodological Answer : Regioselective functionalization often requires:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers for hydroxyl groups) to direct substitution to the oxan-4-yl moiety.

- Cross-Coupling Strategies : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxan-4-yl nitrogen, favoring substitution at the pyrimidinone C2 position .

Q. How should researchers resolve contradictions in reported spectral data or melting points for dihydropyrimidinone derivatives?

- Methodological Answer :

- Recrystallization : Repurify compounds using alternative solvents (e.g., methanol/dichloromethane) to eliminate impurities affecting melting points .

- Advanced Chromatography : Employ reverse-phase HPLC with UV detection to assess purity (>99%) and confirm retention times .

- Spectroscopic Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) to identify misassignments .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR), leveraging structural analogs from patent literature .

- Cytotoxicity Profiling : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values normalized to positive controls like doxorubicin .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can identify CNS activity, guided by pyrimidinone pharmacophore models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.